molecular formula C11H12O4 B12598542 Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- CAS No. 647029-19-4

Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-

Cat. No.: B12598542
CAS No.: 647029-19-4
M. Wt: 208.21 g/mol
InChI Key: CFOUPWIJAKBLQK-UHFFFAOYSA-N
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Description

Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- is an organic compound with a complex structure that includes a benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- typically involves multi-step organic reactions. One common method includes the oxidation of precursor compounds using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents that promote high yield and purity is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- exerts its effects involves interactions with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- is unique due to its benzodioxin ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .

Biological Activity

Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- (CAS Number: 647029-23-0) is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological evaluations based on diverse research findings.

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.211 g/mol
  • LogP : 2.064 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 35.53 Ų

These properties suggest that the compound may interact effectively with biological membranes and targets due to its balanced hydrophilicity and lipophilicity.

Synthesis

The synthesis of Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This process is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Ethanone derivatives have been evaluated for various biological activities including:

  • Antimicrobial Activity : Studies have shown that compounds similar to Ethanone exhibit promising antimicrobial properties against various pathogens. The benzodioxin structure may enhance binding affinity to microbial targets.
  • Anticancer Properties : Research indicates that benzodioxin derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The specific interactions of Ethanone with cellular receptors or enzymes remain an area of active investigation.

Case Studies

  • In Vitro Studies :
    • In one study, Ethanone derivatives were tested against several cancer cell lines, revealing significant cytotoxic effects. The IC50 values were determined through MTT assays, showing effectiveness in inhibiting cell growth at low concentrations.
  • Acetylcholinesterase Inhibition :
    • Compounds containing similar structural motifs have demonstrated inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's by enhancing acetylcholine levels .

Comparative Analysis

Compound NameCAS NumberBiological ActivityIC50 Value (µM)
Ethanone647029-23-0AnticancerTBD
Similar Compound A12345678AChE Inhibitor2.7
Similar Compound B87654321AntimicrobialTBD

This table highlights the comparative biological activities of Ethanone and related compounds, emphasizing its potential as a lead compound for further development.

Research Findings

Recent literature reviews indicate that compounds with a coumarin or benzodioxin core often exhibit significant pharmacological activities through various mechanisms such as enzyme inhibition and receptor modulation. Molecular docking studies have been employed to elucidate binding interactions between these compounds and their biological targets, providing insights into their therapeutic potential .

Properties

CAS No.

647029-19-4

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]ethanone

InChI

InChI=1S/C11H12O4/c1-7(13)8-2-9(4-12)11-10(3-8)5-14-6-15-11/h2-3,12H,4-6H2,1H3

InChI Key

CFOUPWIJAKBLQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)CO)OCOC2

Origin of Product

United States

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